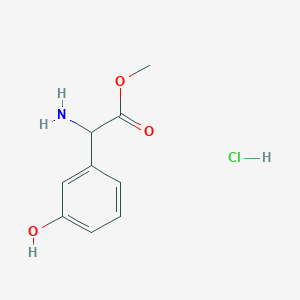

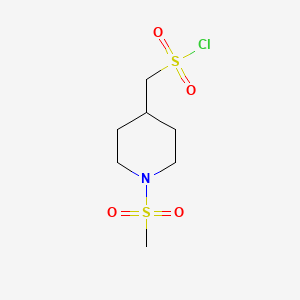

![molecular formula C17H18N6S B1458968 (R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine CAS No. 1609394-80-0](/img/structure/B1458968.png)

(R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine

Overview

Description

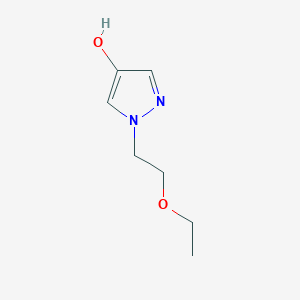

The compound contains several functional groups including an imidazole ring, a thiazole ring, and a pyridine ring. These are all heterocyclic compounds that contain nitrogen and/or sulfur atoms in addition to carbon atoms in the ring structure . The presence of these functional groups could potentially give the compound interesting chemical and physical properties.

Molecular Structure Analysis

The presence of multiple aromatic rings in the compound suggests that it may have a planar structure. This could allow for efficient π-π stacking interactions, which are often important in applications such as organic electronics .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-deficient nature of the imidazole, thiazole, and pyridine rings. These rings could potentially act as electrophiles in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the heterocyclic rings. For example, the compound might exhibit strong absorbance in the UV-visible region due to the presence of the conjugated π-system .Scientific Research Applications

Anti-Cancer Applications

Imidazo[4,5-b]pyridine derivatives, including compounds structurally similar to (R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine, have shown potent anti-proliferative activities in human colon and breast carcinoma cell lines. For instance, Lukasik et al. (2012) synthesized a series of these derivatives, which exhibited CDK9 inhibitory activities and induced apoptosis in cancer cells through caspase 3/7 activation and reduction of Mcl-1 anti-apoptotic protein levels (Lukasik et al., 2012).

Structural and Fluorescent Properties

Research on imidazo[1,2-a]pyridine derivatives has provided insights into their structural and fluorescent properties. For example, Tomoda et al. (1999) synthesized derivatives of imidazo[1,2-a]pyridine, examining their fluorescent properties and finding significant thermal stability and solid-state formation (Tomoda et al., 1999).

Antimicrobial Applications

A study by Desai et al. (2012) on imidazo-[1,2-a]pyridine derivatives revealed that some compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains. This study involved synthesizing a series of mannich bases from imidazo-[1,2-a]pyridines and examining their effects on different microbes (Desai et al., 2012).

Antihypertensive Activity

Research on imidazoindole derivatives, which are structurally related to the queried compound, has shown antihypertensive activity. Adhikary et al. (1976) synthesized pyridino[1,2-a]imidazo[5,4-b]indole and thiazolo[3,2-a-a]imidazo[5,4-b-a]indole, finding that one compound demonstrated strong antihypertensive activity in spontaneously hypertensive rats (Adhikary et al., 1976).

Synthesis Methods

Several studies have explored the synthesis methods for imidazo[1,2-a]pyridine derivatives, providing valuable insights into the chemical processes involved. For instance, Tu et al. (2007) reported a new synthesis technique involving microwave irradiation in ethylene glycol (Tu et al., 2007).

properties

IUPAC Name |

4-[3-[(1R)-1-aminoethyl]phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6S/c1-9(18)10-5-4-6-11(7-10)16-21-13-14-12(20-8-23(14)3)15(19-2)22-17(13)24-16/h4-9H,18H2,1-3H3,(H,19,22)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRYSMBQRFAWQC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

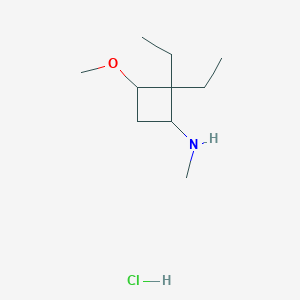

![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1458898.png)

![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1458902.png)